molecular formula C26H19NO3 B1586258 Phenolphthalein anilide CAS No. 6607-41-6

Phenolphthalein anilide

Cat. No. B1586258
CAS RN: 6607-41-6
M. Wt: 393.4 g/mol
InChI Key: YBLBHSSRHHJKEK-UHFFFAOYSA-N
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Description

Phenolphthalein anilide is a chemical compound with the molecular formula C26H19NO3 . It is also known as 3,3-bis(4-hydroxyphenyl)-2-phenyl-1-isoindolinone .


Molecular Structure Analysis

The molecular weight of Phenolphthalein anilide is 393.44 . Its molecular structure consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving Phenolphthalein anilide are not detailed in the available resources, anilines, in general, have been studied extensively as reductants of environmental oxidants .


Physical And Chemical Properties Analysis

Phenolphthalein anilide is a solid at room temperature . It has a molecular weight of 393.44 and a density of 1.338g/cm3 . It has a boiling point of 610.2ºC at 760 mmHg .

Scientific Research Applications

Genotoxicity and Carcinogenic Potential

  • Cell-Transforming Activity and Genotoxicity : Phenolphthalein demonstrated cell-transforming activity and mutagenicity in Syrian hamster embryo cells, suggesting genotoxic potential in mammalian cells. This could imply a causal mechanism for carcinogenicity in rodents (Tsutsui et al., 1997).
  • Carcinogenic Effects in Model Systems : In studies with rats and mice, continuous administration of phenolphthalein caused multiple carcinogenic effects, including neoplasms in various organs. This highlights its multisite/multispecies carcinogenic potential (Dunnick & Hailey, 1996).

Chemical Properties and Applications

  • Curing Kinetics in Benzoxazine : Research on phenolphthalein–aniline-based benzoxazine involved exploring curing processes using differential scanning calorimetry, which could have implications for developing advanced polymeric materials (Bai et al., 2015).
  • Color Change in Different Base Solutions : A study focused on the color changes of phenolphthalein indicator in various alkali solutions, including aniline. This has relevance in analytical chemistry for pH measurement and indicator roles (Lu Zheng-ming, 2012).

Polymer Science

  • Copolymerization with Biphenyl Epoxy : Research explored blending phenolphthalein-aniline-based benzoxazine with biphenyl epoxy, enhancing crosslink density and mechanical properties, which is significant for developing high-performance polymers (Yang et al., 2012).

Nucleophilic Substitution Reactions

  • Reactions with Cyclotriphosphazene Derivatives : Phenolphthalein was used in reactions with various cyclotriphosphazene derivatives. The spectral properties of the resulting compounds offer insights into potential applications in material science and organic synthesis (Çiftçi et al., 2013).

Civil Engineering Applications

  • Concrete Carbonation Depth Investigation : Utilizing phenolphthalein indicator, researchers explored concrete carbonation depth, a significant factor in civil engineering for assessing concrete durability and strength (Chang & Chen, 2006).

Bioimaging and Sensor Development

  • Turn-On Fluorescent Probe for Holmium Ion : Phenolphthalein aldehyde was synthesized for detecting holmium ion, a lanthanide ion, showcasing its potential in bioimaging and sensor applications (Guo et al., 2015).

Safety And Hazards

Phenolphthalein anilide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Phenolphthalein anilide has been used in the synthesis of poly(ether sulfone) multiblock copolymers, which were evaluated as anion exchange membrane (AEM) materials . These AEMs showed promising results, indicating potential future applications in this area .

properties

IUPAC Name

3,3-bis(4-hydroxyphenyl)-2-phenylisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO3/c28-21-14-10-18(11-15-21)26(19-12-16-22(29)17-13-19)24-9-5-4-8-23(24)25(30)27(26)20-6-2-1-3-7-20/h1-17,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLBHSSRHHJKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019794
Record name 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
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Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenolphthalein anilide

CAS RN

6607-41-6
Record name 2,3-Dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-1H-isoindol-1-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-
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Record name 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
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Record name 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one
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Record name 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl
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Record name Phenolphthalein anilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
SS Vibhute - 1995 - ir.unishivaji.ac.in
… These polyesters from 3-PMA and 4-PMA with TPC are having more degree of crystallinity than earlier reported silicon containing polyesters derived from phenolphthalein - anilide or …
Number of citations: 0 ir.unishivaji.ac.in
SV Vinogradova, VV Korshak, SN Salazkin… - Polymer Science …, 1964 - Elsevier
… At the same time polyarylates from phenolphthalein anilide … molecular weight from phenolphthalein anilide by interfacial … (the product from phenolphthalein anilide and terephthalic …
Number of citations: 1 www.sciencedirect.com
AK Mohanty, YE Song, JR Kim, N Kim, H Paik - Membranes, 2021 - mdpi.com
A class of phenolphthalein anilide (PA)-based poly(ether sulfone) multiblock copolymers containing pendant quaternary ammonium (QA) and imidazolium (IM) groups were synthesized …
Number of citations: 4 www.mdpi.com
SV Vinogradova, VV Korshak, SN Salazkin… - Polymer Science …, 1964 - Elsevier
x,~,'F HAVE already rcported about polyarylates based on phcnolphthalein [1, 2]. Besides retaining the high heat resistance which is typical of the polyarylates of aromatic dicarboxylie …
Number of citations: 8 www.sciencedirect.com
WR Orndorff, ST Yang - Journal of the American Chemical Society, 1923 - ACS Publications
… Phenolphthalein anilide That these two substances do not undergo reduction or hydrolysis as readily as the oxime is easily explained because they do not undergo the Beckmann …
Number of citations: 1 pubs.acs.org
AK Mohanty, N Kim - 한국고분자학회학술대회연구논문초록집, 2017 - dbpia.co.kr
A class of phenolphthalein anilide based poly (ether sulfone)(PES) block copolymers containing pendent quaternary ammonium (QA) and imidazolium (IM) groups were prepared as …
Number of citations: 2 www.dbpia.co.kr
BY Myung, JS Kim, JJ Kim… - Journal of Polymer …, 2003 - Wiley Online Library
… A three-step process was followed to prepare ADAP: (1) the substitution reaction of aniline hydrochloride into phenolphthalein, resulting in phenolphthalein-anilide (AP); (2) the …
Number of citations: 71 onlinelibrary.wiley.com
MD Joshi, A Sarkar, OS Yemul… - Journal of applied …, 1997 - Wiley Online Library
… Copolyesters were obtained by using different proportions of phenolphthalein and phenolphthalein anilide. Polyesters had inherent viscosities in the range 0.22–0.70 dL/g and were …
Number of citations: 28 onlinelibrary.wiley.com
AA Askadskii, GL Slonimskii, VV Korshak… - Polymer Science …, 1966 - Elsevier
… OF POLYARYLATES BASED ON PHENOLPHTHALEIN ANILIDE In this part of the work we decided to investigate the possibility of converting phenolphthalein anilide polyarylates to …
Number of citations: 5 www.sciencedirect.com
WR Orndorff, MRR Murray - Journal of the American Chemical …, 1917 - ACS Publications
A NEW CLASS OF PHTHALEINS. 679 tarry mass. When the water bath was replaced by a metal bath, a few drops of liquid whichsmelled strongly of an isocyanate were obtained. By …
Number of citations: 13 pubs.acs.org

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